ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine 1,1-dioxide core linked to a piperazine ring via a thioacetyl bridge, with an ethyl carboxylate group at the piperazine N-1 position. This structure combines sulfonamide, thioether, and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors. Such methods likely apply to the target compound, given shared structural motifs.
Properties
IUPAC Name |
ethyl 4-[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-2-25-16(22)20-9-7-19(8-10-20)14(21)11-26-15-17-12-5-3-4-6-13(12)27(23,24)18-15/h3-6H,2,7-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQIJJDZDGJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound acts as a positive allosteric modulator of the AMPA receptors . Allosteric modulators bind to a site different from the active site and change the receptor’s response to stimuli. This compound enhances the activity of AMPA receptors, leading to increased synaptic transmission. It also acts as a PI3Kδ inhibitor , blocking the action of PI3Kδ and thereby inhibiting cell proliferation.
Biochemical Pathways
The activation of AMPA receptors leads to the opening of ion channels that allow the flow of sodium and potassium ions, resulting in depolarization and an excitatory postsynaptic potential. The inhibition of PI3Kδ disrupts several downstream pathways involved in cell growth and proliferation.
Pharmacokinetics
The effectiveness of the compound at certain concentrations suggests it has sufficient bioavailability.
Result of Action
The modulation of AMPA receptors can have various effects depending on the location and context, potentially influencing cognitive processes such as learning and memory. The inhibition of PI3Kδ can lead to decreased cell proliferation, which is particularly relevant in the context of cancer.
Biological Activity
Ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound belonging to the class of benzothiadiazines. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 412.5 g/mol. The compound features a piperazine ring and a thiadiazine ring, which contribute to its biological activity.
Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities. The mechanisms are likely related to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of benzothiadiazines have shown significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, certain thiadiazine derivatives exhibited cytotoxicity against the MDA-MB-231 breast cancer cell line, outperforming standard treatments like Erlotinib by inducing apoptosis through modulation of key apoptotic markers such as P53 and caspases .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties . Various studies have shown that benzothiadiazine derivatives possess significant antibacterial activity against several human pathogenic bacteria. For example, compounds derived from this class have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Data Summary
The following table summarizes the biological activities and findings associated with this compound:
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiadiazine derivatives on HeLa cells. The results indicated that modifications to the thiadiazine structure enhanced cytotoxicity due to increased lipophilicity and improved interaction with biological targets .
Case Study 2: Antibacterial Screening
In another investigation, a series of benzothiadiazine derivatives were tested against common bacterial strains. The results showed substantial antibacterial activity compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial activity. Ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is hypothesized to possess similar properties due to its structural features. Studies on related compounds have shown effectiveness against various bacterial strains and fungi .
Anticancer Potential
The anticancer properties of thiadiazine derivatives have been explored extensively. Compounds with similar structures have demonstrated efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds derived from benzothiadiazines have been tested against lung carcinoma and other cancer types with promising results . this compound may exhibit comparable anticancer activity.
Neuroprotective Effects
Some studies suggest that compounds containing piperazine rings can offer neuroprotective effects by inhibiting acetylcholinesterase activity. This property is beneficial for developing treatments for neurodegenerative diseases such as Alzheimer's . this compound could be investigated for similar neuroprotective applications.
Cholesterol Management
Thiadiazine derivatives have been studied as potential inhibitors of acyl coenzyme A cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Inhibiting this enzyme can help manage hyperlipidemia and related cardiovascular diseases . The application of this compound in this context could provide a novel therapeutic approach to lipid management.
Anti-inflammatory Effects
Compounds with similar structures have shown anti-inflammatory properties in various models. The potential for this compound to modulate inflammatory pathways warrants investigation for treating inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Benzo-Thiadiazine Derivatives
Compound 3-chloro-2H-benzo[b][1,4]thiazine 1,1-dioxide () shares the sulfonamide and thiadiazine core with the target compound. However, its piperazine moiety is substituted with a propargyl group instead of an ethyl carboxylate. The target compound’s ester group may enhance metabolic stability compared to propargyl-substituted analogs .
Thiazolylhydrazone-Piperazine Derivatives
Compounds like 2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a) () feature a piperazine ring linked to a thiazole-hydrazone system. While lacking the sulfonamide group, these derivatives exhibit acetylcholinesterase (AChE) inhibitory activity, suggesting that the target compound’s thiadiazine sulfonamide could modulate similar enzymatic targets but with distinct potency due to electronic differences .
Triazolethioacetyl-Piperazine Derivatives
N-substituted-2-(2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-yl)thio)acetyl)hydrazinecarbothioamides () incorporate a triazole-thioacetyl-piperazine scaffold. Unlike the target compound’s benzo-thiadiazine core, these triazole derivatives prioritize hydrogen-bonding interactions, which may influence antiviral or anti-infective activity. The ethyl carboxylate in the target compound could improve membrane permeability compared to bulkier substituents in triazole analogs .
Thiadiazole-Ester Derivatives
Ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (7a) () shares the ethyl carboxylate group but replaces the piperazine-thiadiazine system with a triazole-thiadiazole hybrid. Such substitutions highlight how minor changes in heterocyclic cores (thiadiazine vs. thiadiazole) can drastically alter physicochemical properties and biological targets .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Research Findings and Mechanistic Insights
- Impact of Piperazine Substituents : The ethyl carboxylate group may improve pharmacokinetics (e.g., oral bioavailability) compared to propargyl or arylpiperazine analogs, which often exhibit higher lipophilicity and metabolic instability .
- Similarity Analysis : Using Tanimoto coefficients (), the target compound shows ~60–70% structural similarity to piperazine-linked thiadiazines and thiazoles, suggesting overlapping pharmacophores but divergent bioactivity profiles due to core heterocycle differences .
Q & A
Q. What experimental designs mitigate toxicity risks during in vivo studies?
- Methodological Answer :
- Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., glutathione adducts) .
- Dose-ranging studies : Start with ≤10 mg/kg in rodent models, monitoring hepatic/renal biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
